(6E,10E)-2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraene-8,9-diol
Overview
Description
(6E,10E)-2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraene-8,9-diol is a useful research compound. Its molecular formula is C20H34O2 and its molecular weight is 306.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
It is used in palladium-catalyzed Suzuki and Stille cross-coupling reactions to synthesize C2-symmetric carotenoids like α-carotene, lycopene, synechoxanthin, and others (Fontán et al., 2013).
Dispiro[5,0,5,4]hexadeca-1,4,8,11-tetraene-3,10-dione, a related compound, decomposes in neutral alcoholic solutions to give benzylic ethers from quinone methide intermediates (Afzal et al., 1969).
Key intermediates of cembranolides, closely related to this compound, are synthesized for research in chemical studies (Wang et al., 2010).
Polyacetylenic compounds with similar structures have been isolated from Atractylodes chinensis, indicating its potential use in natural product chemistry and pharmacology (Meng et al., 2011).
The intramolecular Diels-Alder reaction of a related compound has been studied, contributing to our understanding of synthetic organic chemistry (Takeda et al., 1982).
Natural analogs of this compound from shark lipids have been studied, revealing insights into zooplanktonic metabolism (Cox et al., 1972).
The synthesis of poly-Z-isomers of a closely related compound, a C20 analogue of phytoene, has applications in chemical research (Barlow & Pattenden, 1976).
Properties
IUPAC Name |
(6E,10E)-2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraene-8,9-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-15(2)9-7-11-17(5)13-19(21)20(22)14-18(6)12-8-10-16(3)4/h9-10,13-14,19-22H,7-8,11-12H2,1-6H3/b17-13+,18-14+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFMVWGDLNIHRX-HBKJEHTGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CC(C(C=C(C)CCC=C(C)C)O)O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/C(O)C(O)/C=C(/CCC=C(C)C)\C)/C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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